molecular formula C7H6ClF2NO B8067343 2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol

Cat. No.: B8067343
M. Wt: 193.58 g/mol
InChI Key: RPTVSVKUQIGDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a difluoroethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol typically involves the reaction of 5-chloropyridine with difluoroethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the difluoroethanol, followed by nucleophilic substitution on the 5-chloropyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(5-chloropyridin-2-yl)-2,2-difluoroacetaldehyde.

    Reduction: Formation of 2-(5-chloropyridin-2-yl)-2,2-difluoroethane.

    Substitution: Formation of 2-(5-aminopyridin-2-yl)-2,2-difluoroethanol.

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloropyridin-2-yl)acetic acid
  • 5-(Chloropyridin-2-yl-carbamoyl)pyrazine

Uniqueness

2-(5-Chloropyridin-2-yl)-2,2-difluoroethan-1-ol is unique due to the presence of both a chlorine atom and a difluoroethanol group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications .

Properties

IUPAC Name

2-(5-chloropyridin-2-yl)-2,2-difluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTVSVKUQIGDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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